molecular formula C6H7BrN2O B2493997 3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine CAS No. 1393558-10-5

3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine

Cat. No.: B2493997
CAS No.: 1393558-10-5
M. Wt: 203.039
InChI Key: VUYWLEYGTFTTMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a bromo-substituted pyrazole with an oxazine precursor in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction conditions need to be carefully controlled to ensure the formation of the desired product with high purity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization and Ring-Opening: The fused ring system can participate in cyclization or ring-opening reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[5,1-C][1,4]oxazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-2-carboxylic acid: Similar structure but with a carboxylic acid group.

    Pyrazolo[3,4-d]pyrimidine: Another fused heterocyclic compound with different ring systems.

    Pyrazolo[4,3-e][1,2,4]triazine: Contains a triazine ring fused with pyrazole.

Uniqueness

3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine is unique due to the presence of the bromine atom, which allows for further functionalization and derivatization. Its fused ring system also provides a rigid and stable scaffold for various chemical and biological applications .

Properties

IUPAC Name

3-bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c7-5-3-8-9-1-2-10-4-6(5)9/h3H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYWLEYGTFTTMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C(C=NN21)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.